molecular formula C13H16N2O2 B6896803 N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B6896803
M. Wt: 232.28 g/mol
InChI Key: VMLAMLSYHIDSKA-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methyl group at the 5-position of the oxazole ring and a 2-methylphenyl group attached to the acetamide moiety.

Properties

IUPAC Name

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-5-3-4-6-11(9)8-13(16)14-12-7-10(2)17-15-12/h3-6,10H,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLAMLSYHIDSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methylphenyl)acetic acid with 5-methyl-4,5-dihydro-1,2-oxazol-3-ylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the acetamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are employed, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted oxazoles or acetamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its oxazole ring is valuable in constructing various heterocyclic compounds.

Biology: Oxazole derivatives are known for their biological activity. This compound may be studied for its potential biological effects, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research may explore its use in drug development, particularly in targeting specific biological pathways or receptors.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 4-chloromethyl-5-methyl-2-(3-methylphenyl)-1,3-oxazole

  • 4-chloromethyl-5-methyl-2-(4-methylphenyl)-1,3-oxazole

  • 4-(3-bromopropyl)-5-methyl-2-phenyl-1,3-oxazole

Uniqueness: N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the oxazole ring and the acetamide group. This structural difference may confer distinct chemical and biological properties compared to other oxazole derivatives.

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